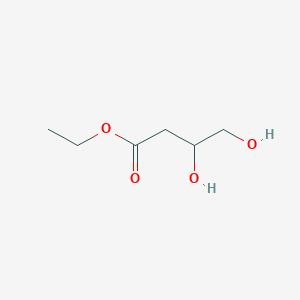
(S)-ethyl 3,4-dihydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-ethyl 3,4-dihydroxybutanoate, also known as ethyl (S)-3,4-dihydroxybutyrate, is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and potential as a chiral building block in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-ethyl 3,4-dihydroxybutanoate can be synthesized through various methods. One common approach involves the oxidation of D- or L-hexose sources using an alkali metal or alkaline earth metal hydroxide and a peroxide oxidizing agent . The reaction is typically carried out at temperatures between 25°C and 80°C, maintaining a low concentration of base and oxidizing agent in the reaction mixture . Upon acidification, the 3-hydroxylactone is produced, which can then be esterified to form 3,4-dihydroxybutanoic acid ethyl ester .
Industrial Production Methods
Industrial production methods for 3,4-dihydroxybutanoic acid ethyl ester often involve the use of carbohydrate substrates. An improved process for the synthesis of protected esters of (S)-3,4-dihydroxybutanoic acid includes the use of cyclic orthoesters and 3-hydroxybutyrolactone in a one-pot process . This method is advantageous due to its efficiency and scalability for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-ethyl 3,4-dihydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
(S)-ethyl 3,4-dihydroxybutanoate serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its chiral nature. The compound can be synthesized through the esterification of (S)-3,4-dihydroxybutanoic acid with ethanol, typically using an acid catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions to facilitate water removal during the reaction .
Table 1: Synthesis Methods for this compound
Biological Applications
In biological research, this compound is studied for its interactions with various biochemical pathways. It has been shown to affect the tyrosine metabolism pathway and interacts with key enzymes such as histidine ammonia-lyase and macrophage migration inhibitory factor. Its role as a model compound in enzyme-catalyzed reactions provides insights into metabolic processes.
Case Study: Inhibition of Inflammation
Research has indicated that derivatives of this compound exhibit potential as inhibitors of eukaryotic inflammation. For instance, compounds derived from cyanobacteria have been identified to possess anti-inflammatory properties, suggesting that similar derivatives could be explored for therapeutic applications .
Pharmaceutical Applications
The compound also has potential pharmaceutical applications due to its chiral nature, which is valuable in drug development. As a chiral intermediate, it can be used in the synthesis of various pharmaceuticals that require specific stereochemistry for efficacy.
Table 2: Potential Pharmaceutical Uses
Industrial Applications
Beyond laboratory settings, this compound is utilized in industrial applications such as the production of fine chemicals and biodegradable polymers. Its ability to serve as a precursor in these processes highlights its versatility and importance in sustainable chemistry.
Wirkmechanismus
The mechanism of action of 3,4-dihydroxybutanoic acid ethyl ester involves its role as a substrate in various enzymatic reactions. The compound undergoes nucleophilic acyl substitution reactions, where the ester group is replaced by nucleophiles, forming tetrahedral intermediates . These reactions are crucial in the synthesis of complex molecules and pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(S)-ethyl 3,4-dihydroxybutanoate: This enantiomer has similar chemical properties but different biological activities due to its stereochemistry.
3-Hydroxybutyric acid: A related compound used in metabolic studies and as a precursor in organic synthesis.
3-Hydroxybutyrolactone: Another related compound used in the synthesis of pharmaceuticals and fine chemicals.
Uniqueness
(S)-ethyl 3,4-dihydroxybutanoate is unique due to its specific stereochemistry, which makes it a valuable chiral building block in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
C6H12O4 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
ethyl 3,4-dihydroxybutanoate |
InChI |
InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3 |
InChI-Schlüssel |
VKYSMCMNKCLRND-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















